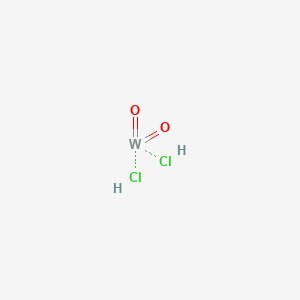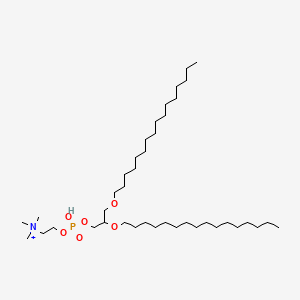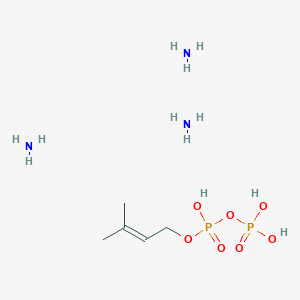
Dimethylallyl Pyrophosphate (triammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylallyl Pyrophosphate (triammonium salt) is an isoprenoid precursor that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an isomer of isopentenyl pyrophosphate and is involved in both the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . This compound is found in virtually all life forms and is essential for various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylallyl Pyrophosphate (triammonium salt) can be synthesized through the isomerization of isopentenyl pyrophosphate. The enzyme isopentenyl pyrophosphate isomerase catalyzes this isomerization . The compound can also be synthesized from mevalonic acid in the mevalonate pathway or from HMBPP in the MEP pathway .
Industrial Production Methods
Industrial production of Dimethylallyl Pyrophosphate (triammonium salt) involves the use of biotechnological processes that leverage the mevalonate and MEP pathways. These processes typically involve the fermentation of microorganisms engineered to overproduce the necessary enzymes and intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylallyl Pyrophosphate (triammonium salt) undergoes various chemical reactions, including:
Condensation Reactions: It condenses with isopentenyl pyrophosphate to form geranyl pyrophosphate.
Isomerization: It can be isomerized to isopentenyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Common Reagents and Conditions
Common reagents used in reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:
Enzymes: Isopentenyl pyrophosphate isomerase for isomerization reactions.
Solvents: Methanol and aqueous ammonium hydroxide solutions are commonly used.
Major Products Formed
The major products formed from reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:
Geranyl Pyrophosphate: Formed through condensation with isopentenyl pyrophosphate.
Isopentenyl Pyrophosphate: Formed through isomerization.
Wissenschaftliche Forschungsanwendungen
Dimethylallyl Pyrophosphate (triammonium salt) has a wide range of scientific research applications, including:
Wirkmechanismus
Dimethylallyl Pyrophosphate (triammonium salt) exerts its effects through its role as an intermediate in the biosynthesis of terpenes and terpenoids. It participates in the mevalonate and MEP pathways, where it is converted to other isoprenoid intermediates such as geranyl pyrophosphate and isopentenyl pyrophosphate . The enzyme isopentenyl pyrophosphate isomerase plays a key role in its isomerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopentenyl Pyrophosphate: An isomer of Dimethylallyl Pyrophosphate (triammonium salt) involved in the same biosynthetic pathways.
Geranyl Pyrophosphate: A product formed from the condensation of Dimethylallyl Pyrophosphate (triammonium salt) and isopentenyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid intermediate formed from the condensation of geranyl pyrophosphate with isopentenyl pyrophosphate.
Uniqueness
Dimethylallyl Pyrophosphate (triammonium salt) is unique due to its dual role in both the mevalonate and MEP pathways, making it a critical intermediate in the biosynthesis of a wide range of isoprenoid compounds .
Eigenschaften
Molekularformel |
C5H21N3O7P2 |
|---|---|
Molekulargewicht |
297.18 g/mol |
IUPAC-Name |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 |
InChI-Schlüssel |
VBUNGGIXIOHBHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


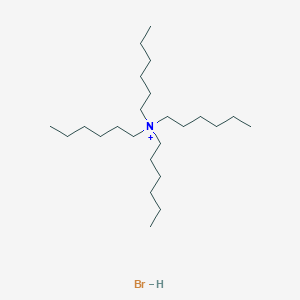

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)



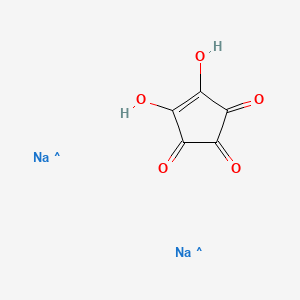
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)

